molecular formula C17H18N2O3 B2545962 N-benzyl-N'-(4-ethoxyphenyl)ethanediamide CAS No. 21774-96-9

N-benzyl-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B2545962
CAS No.: 21774-96-9
M. Wt: 298.342
InChI Key: WVRVNODQJYRODL-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(4-ethoxyphenyl)ethanediamide is a diamide derivative featuring a benzyl group and a 4-ethoxyphenyl moiety linked via an ethanediamide bridge. This compound is of interest due to its structural versatility, which allows for modifications that influence solubility, stability, and biological activity.

Properties

IUPAC Name

N-benzyl-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-15-10-8-14(9-11-15)19-17(21)16(20)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVNODQJYRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-ethoxyphenyl)ethanediamide typically involves the reaction of benzylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

In industrial settings, the production of N-benzyl-N’-(4-ethoxyphenyl)ethanediamide may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-benzyl-N’-(4-ethoxyphenyl)ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below compares N-benzyl-N'-(4-ethoxyphenyl)ethanediamide with analogous diamides and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Source/Reference
This compound Benzyl, 4-ethoxyphenyl ~326.4 (estimated) High lipophilicity; potential CNS activity Hypothetical target
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide 4-Methoxyphenyl, piperazinyl-ethyl chain ~495.6 Enhanced solubility due to piperazine; possible receptor binding
N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide Chloro-fluorophenyl, amino-indenyl ~404.9 gp120 binding (HIV entry inhibition)
Benzathine benzylpenicillin Dibenzylethylenediamine salt of penicillin 909.1 (anhydrous) Prolonged antibiotic release due to salt form
Ethyl 4-ANPP (hydrochloride) Piperidine core, phenethyl group 381.4 (as dihydrochloride) Structural analog of fentanyl; opioid receptor interaction
Key Observations:

Chloro-fluorophenyl substituents in introduce electronegative effects, favoring hydrogen bonding with proteins like HIV gp120.

Solubility and Stability :

  • Piperazinyl-ethyl chains () improve aqueous solubility via basic amine functionality, whereas the target compound may require formulation aids for dissolution.
  • Ethyl 4-ANPP () is stored at -20°C, suggesting instability under ambient conditions; the target compound’s ethoxy group may confer greater thermal stability.

Biological Activity: The gp120-binding diamides () demonstrate how aryl substituents modulate target affinity. The ethoxy group in the target compound could be explored for antiviral applications. Ethyl 4-ANPP () highlights the role of diamide analogs in opioid receptor binding, though the target compound’s benzyl-ethoxy combination may redirect activity toward non-opioid targets.

Crystallographic and Conformational Studies

  • N-(Aryl)amides : Studies on N-(aryl)-methanesulfonamides () reveal that para-substituents (e.g., ethoxy vs. methoxy) influence molecular packing and crystal lattice stability. The bulkier ethoxy group in the target compound may reduce crystallinity compared to smaller substituents.

Biological Activity

N-benzyl-N'-(4-ethoxyphenyl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H22_{22}N2_2O
  • Molecular Weight : 286.37 g/mol

This compound features a benzyl group and an ethoxyphenyl moiety, which contribute to its lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 4-ethoxyphenylacetyl chloride in the presence of a base. This reaction pathway allows for the formation of the amide bond, which is crucial for its biological activity.

Antimycobacterial Activity

Recent studies have evaluated the antimycobacterial properties of compounds structurally related to this compound. For instance, derivatives of 4-aminoquinolines, which include similar structural motifs, have shown promising results against Mycobacterium tuberculosis (Mtb). These compounds demonstrated minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating their potential as new therapeutic agents against tuberculosis .

CompoundMIC (µM)Selectivity for Mtb
9n2.7High
9o2.8High
Unsubstituted 9m5.8Moderate

The selectivity of these compounds was assessed using Vero and HepG2 cell lines, showing minimal cytotoxicity at concentrations similar to their MIC values, thus highlighting their potential therapeutic index.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have been shown to inhibit key metabolic pathways in bacteria, potentially disrupting cell wall synthesis or protein function. The presence of the ethoxy group may enhance membrane permeability, facilitating better access to intracellular targets.

Case Studies

  • Antimycobacterial Evaluation : A study synthesized various derivatives based on the quinoline structure and evaluated their activity against Mtb. Compounds with halogen substitutions exhibited enhanced activity, suggesting that modifications to the benzene ring can significantly influence biological efficacy .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic profiling indicated that certain derivatives had favorable absorption and metabolic stability characteristics, essential for developing effective antimycobacterial agents .
  • Selectivity Testing : In vitro assays demonstrated that some compounds maintained high selectivity for Mtb over mammalian cells, which is critical for minimizing side effects during treatment .

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